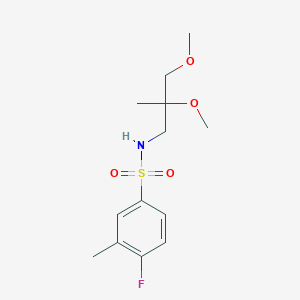
N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H20FNO4S and its molecular weight is 305.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its role in various biological activities. Its structural formula is represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈FNO₃S |
| Molecular Weight | 299.35 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group enhances its interaction with enzymes and receptors, potentially leading to inhibition or modulation of various biological pathways.
Electrophilic Aromatic Substitution
The compound can undergo electrophilic aromatic substitution reactions, which may influence its reactivity and bioactivity. The presence of the fluorine atom is significant as it alters the electronic properties of the molecule, enhancing its interaction with biological targets .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Research indicates that this compound exhibits activity against certain bacterial strains, potentially making it useful in treating infections resistant to conventional antibiotics .
Antitumor Activity
Recent studies suggest that compounds similar to this compound have shown promise in cancer therapy. The mechanism involves the modulation of immune responses, particularly through the activation of Vγ2Vδ2 T cells, which play a crucial role in targeting tumor cells .
Case Studies
- Study on Antitumor Efficacy : A study evaluated the efficacy of fluorinated sulfonamides in enhancing the cytotoxic activity of Vγ2Vδ2 T cells against renal carcinoma cells. The results indicated that modifications to the sulfonamide structure significantly influenced the degree of immune activation and tumor cell lysis .
- Antimicrobial Evaluation : In another study, the compound was tested against various bacterial strains. The results demonstrated effective inhibition at specific concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .
In Vitro Studies
In vitro assays have shown that this compound can inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating a promising antimicrobial profile.
In Vivo Studies
Preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies aim to establish dosage regimens and potential side effects associated with long-term use.
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO4S/c1-10-7-11(5-6-12(10)14)20(16,17)15-8-13(2,19-4)9-18-3/h5-7,15H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCVVCJEIFDNDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(COC)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














